2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide

Description

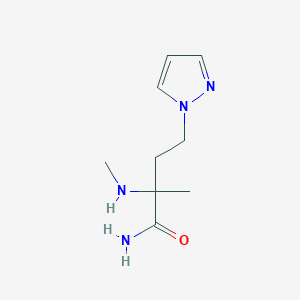

2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic compound characterized by a butanamide backbone substituted with a methylamino group and a pyrazole ring. Pyrazole-containing compounds are widely explored in drug discovery due to their versatility in binding to diverse biological targets .

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C9H16N4O/c1-9(11-2,8(10)14)4-7-13-6-3-5-12-13/h3,5-6,11H,4,7H2,1-2H3,(H2,10,14) |

InChI Key |

IXLRULOIACDRRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CC=N1)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized by the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions. This cyclization reaction forms the five-membered pyrazole heterocycle.

- React hydrazine hydrate with a 1,3-diketone derivative in ethanol under reflux for several hours.

- Upon completion, the mixture is cooled, and the pyrazole product precipitates and is purified by recrystallization.

This method is well-documented and provides a robust route to substituted pyrazoles, which serve as key intermediates for further functionalization.

Introduction of the Methylamino Group

The methylamino group at the 2-position of the butanamide is commonly introduced by reductive amination, a versatile method to convert carbonyl compounds (aldehydes or ketones) into amines.

- A ketone or aldehyde precursor is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- The reaction is carried out in a suitable solvent like methanol or dichloromethane at room temperature or slightly elevated temperatures.

- The product, bearing the methylamino substituent, is isolated by standard workup and purification techniques.

This method ensures selective amine formation with minimal side reactions.

Construction of the Butanamide Backbone

The butanamide moiety can be constructed through several synthetic routes, including:

- Aldol condensation followed by hydrogenation to build the carbon skeleton.

- Amide formation via coupling of a carboxylic acid or acid chloride with an amine.

For example, the butanoic acid derivative can be converted to the corresponding amide by reaction with methylamine under dehydrating conditions or using coupling reagents such as carbodiimides.

Stepwise Synthesis Example

A representative synthetic sequence for this compound is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone, reflux in ethanol | Formation of 1H-pyrazol-1-yl intermediate |

| 2 | Reductive amination to introduce methylamino | Methylamine + ketone + NaBH3CN, MeOH, room temp | Introduction of methylamino group |

| 3 | Amide formation | Acid chloride or acid + methylamine, coupling agent | Formation of butanamide backbone |

| 4 | Purification | Recrystallization or chromatography | Pure this compound |

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the chemical structure by identifying hydrogen and carbon environments.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies functional groups such as amide carbonyl and pyrazole ring.

- Elemental Analysis: Verifies the molecular formula.

These techniques ensure the product’s identity and purity, crucial for further biological or pharmaceutical applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, dichloromethane | Choice depends on step and reagent solubility |

| Temperature | Room temperature to reflux | Pyrazole formation often requires reflux |

| Reaction Time | Several hours (4-12 h) | Monitored by TLC or HPLC |

| Reducing Agent | Sodium cyanoborohydride, lithium aluminum hydride | For reductive amination and amide reduction |

| Purification Method | Recrystallization, column chromatography | To achieve high purity (>95%) |

Comparative Notes on Related Compounds

The compound 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanamide, a brominated analog, is synthesized through similar steps but requires additional halogenation or use of brominated intermediates. The presence of bromine affects molecular weight and potentially biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or pyrazoles.

Scientific Research Applications

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the methylamino group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Pyrazole Moieties

The pyrazole ring is a common scaffold in medicinal chemistry. Below is a comparative analysis of compounds sharing this feature:

Key Structural Differences :

- The target compound’s butanamide chain distinguishes it from analogues with sulfonamide (celecoxib), quinoline (PF-2545920), or morpholine (S1RA) groups.

Pharmacological and Pharmacokinetic Profiles

- The target compound’s methylamino group may enhance CNS accessibility compared to bulkier analogues like GDC-0032 .

- Toxicity : DNL2101 showed dose-dependent toxicity in mice (kidney/lung effects), while celecoxib’s risks include cardiovascular events. The target compound’s amide group may reduce reactive metabolite formation compared to nitrile-containing DNL2101 .

- Selectivity : PF-2545920 and GDC-0032 exhibit high target selectivity (PDE10A, PI3K), whereas S1RA’s σ1 receptor antagonism is broad. The target compound’s selectivity remains uncharacterized but could be inferred from structural parallels .

Clinical and Preclinical Development

Biological Activity

2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanamide, a compound with potential pharmacological applications, has garnered attention in recent years for its biological activity. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 182.22 g/mol. The compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and antidiabetic effects.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including the use of coupling agents and solvents that facilitate the formation of the desired amide bond.

Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic effects of this compound. It has been shown to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism. In vitro assays demonstrated that this compound significantly reduced glucose levels in treated cell lines compared to controls .

Sigma Receptor Modulation

Research indicates that this compound may act as a modulator of sigma receptors, particularly sigma-1 receptors (S1R). Compounds with similar structures have shown affinity for these receptors, which are implicated in various neuroprotective and antinociceptive pathways. The biological evaluation revealed that the compound exhibited selective binding to S1R, suggesting a role in pain management and neuroprotection .

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines revealed that at higher concentrations, this compound could induce cell death. For instance, exposure to concentrations above 100 µM led to significant cytotoxic effects in both neuronal and non-neuronal cell types. However, lower concentrations demonstrated a more favorable safety profile, maintaining cell viability above 50% after prolonged exposure .

Case Study 1: In Vivo Efficacy in Diabetic Models

In vivo studies using diabetic mouse models showed that administration of this compound resulted in marked improvements in blood glucose levels and overall metabolic health. Mice treated with the compound exhibited enhanced insulin sensitivity and reduced inflammatory markers associated with diabetes .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it could mitigate neuronal damage induced by oxidative stress. The treatment led to decreased apoptosis rates in neuronal cells exposed to harmful agents, suggesting its potential application in neurodegenerative diseases .

Data Tables

| Biological Activity | Effect | Concentration (µM) | Cell Line |

|---|---|---|---|

| Insulin Sensitivity | Increased | 10 | HepG2 |

| Cytotoxicity | Significant cell death | >100 | SH-SY5Y |

| Neuroprotection | Reduced apoptosis | 50 | PC12 |

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanamide for reproducibility and yield?

To enhance synthesis efficiency, employ statistical experimental design (DoE) methods such as factorial or response surface designs. These approaches systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions while minimizing trial-and-error . Purification methods like column chromatography or recrystallization, as demonstrated in similar pyrazole-acetamide derivatives, can improve yield and purity .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Chromatography : Use reverse-phase HPLC with UV detection to assess purity, leveraging the compound’s aromatic pyrazole moiety for sensitive detection .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and detect impurities, particularly useful for compounds with complex fragmentation patterns .

- NMR Spectroscopy : 1H/13C NMR and 2D techniques (e.g., COSY, HSQC) resolve stereochemical ambiguities and verify functional groups like the methylamino and pyrazole substituents .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using buffered solutions (pH 1–12) and thermal stress (e.g., 40–80°C). Monitor degradation via HPLC and identify breakdown products using tandem MS. For example, pyrazole-containing analogs degrade via hydrolysis of amide bonds under acidic conditions, requiring stabilization strategies like lyophilization .

Q. What methodologies are recommended for preliminary screening of biological activity?

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to test interactions with target enzymes (e.g., kinases, proteases), given the pyrazole moiety’s role in binding active sites .

- Cell-Based Assays : Employ cytotoxicity assays (MTT, ATP-luminescence) and proteomic profiling to assess cellular uptake and mechanism of action .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals, which reveal nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to proteins, as seen in pyrazole-based kinase inhibitors .

Q. How can contradictory data in biological activity studies be resolved?

- Cross-Validation : Replicate assays in orthogonal systems (e.g., in vitro vs. ex vivo models).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies between predicted and observed activity .

- Target Engagement Studies : Employ techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. What advanced structural analysis techniques are critical for resolving polymorphic forms?

Q. How can this compound be applied in material science, such as polymer or coating development?

The pyrazole group’s rigidity and hydrogen-bonding capacity make it suitable for designing supramolecular polymers. Incorporate it as a cross-linking agent or functional monomer, and characterize material properties via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) .

Q. What strategies address challenges in synthesizing enantiomerically pure forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.